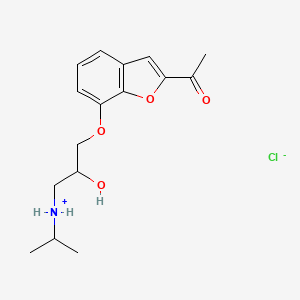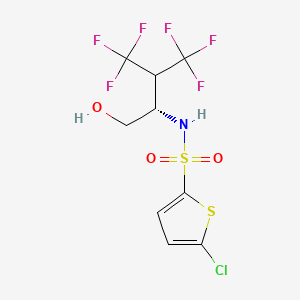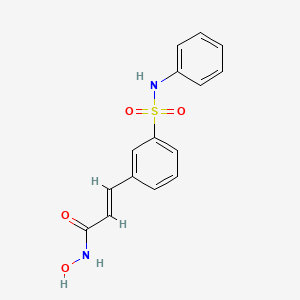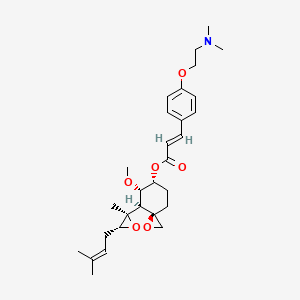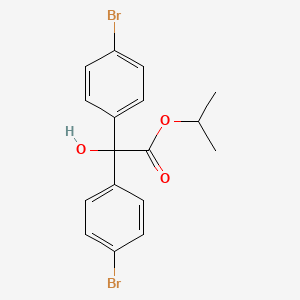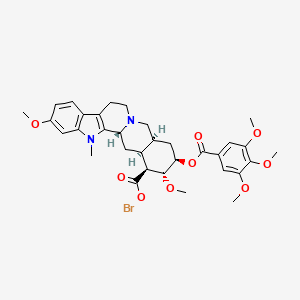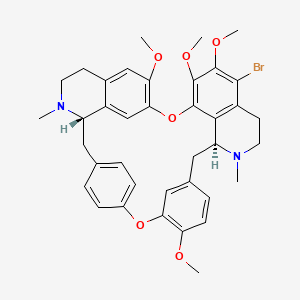
Benodanil
Descripción general
Descripción
Benodanil is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-iodobenzoic acid with the amino group of aniline . It was once used mainly as a fungicide to control rust diseases . It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical .
Synthesis Analysis
In order to discover new antifungal agents, twenty novel this compound-heterocyclic carboxamide hybrids were designed, synthesized, and characterized by 1H NMR and HRMS . Some of the target compounds at 50 mg/L demonstrated significant antifungal activities .
Molecular Structure Analysis
The molecular formula of this compound is C13H10INO . The molecular weight is 323.13 g/mol . The IUPAC name is 2-iodo-N-phenylbenzamide .
Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³ . Its boiling point is 323.2±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 149.3±23.2 °C . The molar refractivity is 73.7±0.3 cm³ .
Aplicaciones Científicas De Investigación
Agente Antifúngico
Benodanil se ha utilizado como agente antifúngico. Se ha encontrado que es eficaz contra varios hongos fitopatógenos . En particular, ha mostrado actividades antifúngicas significativas contra Rhizoctonia solani .
Inhibidor de la Succinato Deshidrogenasa
This compound es un inhibidor de la succinato deshidrogenasa (SDHI) . Los SDHI son una clase de fungicidas que se han empleado intensivamente en todo el mundo para combatir los patógenos vegetales destructivos .
Síntesis de Nuevos Compuestos
This compound se ha utilizado en la síntesis de nuevos compuestos. Por ejemplo, se diseñaron y sintetizaron híbridos de carboxamida heterocíclica de this compound . Algunos de estos compuestos demostraron actividades antifúngicas significativas .
Análisis Estructural
Se ha estudiado la estructura cristalina de la 2-Iodo-N-fenilbenzamida . En su estructura cristalina, los enlaces de hidrógeno N—H O forman dos conjuntos de anillos cerrados, generando dímeros y tetrámeros .
Intermedio en Compuestos Farmacéuticos
Las amidas aromáticas como la 2-Iodo-N-fenilbenzamida se pueden encontrar en una amplia gama de moléculas aromáticas y también sirven como intermediarios en la producción de muchos compuestos farmacéuticos .
Propiedades Farmacológicas
Las amidas aromáticas y las N-aril amidas, que incluyen la 2-Iodo-N-fenilbenzamida, presentan un amplio espectro de propiedades farmacológicas. Se utilizan como agentes antibacterianos, analgésicos, antivirales, antiinflamatorios y anticancerígenos .
Agentes Antitumorales
Las N-aril amidas, incluida la 2-Iodo-N-fenilbenzamida, se sabe que actúan como agentes antitumorales contra un amplio espectro de tumores humanos .
Síntesis a partir del Ácido 2-Yodobenzoico
Tanto this compound como la 2-Iodo-N-fenilbenzamida se pueden sintetizar a partir del ácido 2-yodobenzoico .
Mecanismo De Acción
Target of Action
Benodanil, also known as 2-Iodo-N-phenylbenzamide, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the energy production process, leading to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting the SDH enzyme, this compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause further damage to the cell .
Pharmacokinetics
It’s also known to be stable under 50℃ .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production, causing cellular dysfunction and ultimately the death of the organism. This makes this compound effective as a fungicide, particularly against phytopathogenic fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility suggests that it may be less effective in high-moisture environments . Additionally, it’s stable under 50℃, suggesting that it may be less effective or degrade in environments with higher temperatures .
Safety and Hazards
In case of inhalation, move the victim into fresh air . If it contacts the skin, take off contaminated clothing immediately and rinse skin with water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting . Always consult a doctor if feeling unwell .
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOZMWRYMKECFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041623 | |
| Record name | Benodanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15310-01-7 | |
| Record name | Benodanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15310-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benodanil [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzanilide, 2-iodo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benodanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benodanil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENODANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



